molecular formula C15H18N2S B12883700 2-Pentylquinoline-4-carbothioamide CAS No. 62077-97-8

2-Pentylquinoline-4-carbothioamide

Cat. No.: B12883700
CAS No.: 62077-97-8
M. Wt: 258.4 g/mol
InChI Key: ZZDKNXBYCDTDFA-UHFFFAOYSA-N
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Description

2-Pentylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the carbothioamide group in this compound adds to its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylquinoline-4-carbothioamide typically involves the reaction of 2-pentylquinoline with a thiocarbamide derivative. One common method is the reaction of 2-pentylquinoline with thiocarbamide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Pentylquinoline-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amines, and various substituted quinoline derivatives .

Scientific Research Applications

2-Pentylquinoline-4-carbothioamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentylquinoline-4-carbothioamide is unique due to its specific pentyl substitution on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

62077-97-8

Molecular Formula

C15H18N2S

Molecular Weight

258.4 g/mol

IUPAC Name

2-pentylquinoline-4-carbothioamide

InChI

InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18)

InChI Key

ZZDKNXBYCDTDFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N

Origin of Product

United States

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